molecular formula C10H9N3O3 B1274632 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 328083-96-1

3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1274632
CAS RN: 328083-96-1
M. Wt: 219.2 g/mol
InChI Key: QQAOPUYDACUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, also known as PPOA, is a type of organic compound that belongs to the family of oxadiazoles. It is a white crystalline solid that has a melting point of 155-157 °C and a boiling point of 283-284 °C. PPOA has a variety of applications in the fields of medicine, pharmacology, and biochemistry. It is used as an intermediate in the synthesis of drugs and other organic compounds, and it has been studied for its potential use in the treatment of certain diseases.

Scientific Research Applications

Coordination Chemistry

This compound is utilized in the synthesis of coordination polymers . It acts as a ligand that coordinates with metals like silver (Ag), copper (Cu), and zinc (Zn) to form complex structures . These polymers have potential applications in catalysis, gas storage, and separation technologies.

Material Science

In material science, the compound’s ability to form coordination polymers is exploited to create novel materials with specific properties. These materials can be designed for use in electronics, photonics, and as sensors .

Biochemistry

The compound serves as a bidentate chelating agent . It can chelate rare-earth ions such as europium (Eu³⁺) and terbium (Tb³⁺), which are used to enhance fluorescence in bioassays and imaging applications .

Proteomics

As a specialty product in proteomics research, this compound may be used in the study of protein interactions and functions. Its unique structure could interact with proteins in a way that helps elucidate their mechanisms .

Fluorescence Enhancement

The chelation of rare-earth ions for fluorescence enhancement has implications in sol-gel processes . This application is significant in the development of advanced optical materials and devices .

properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOPUYDACUNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390211
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

CAS RN

328083-96-1
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.